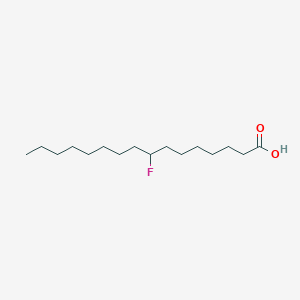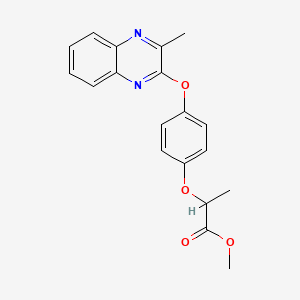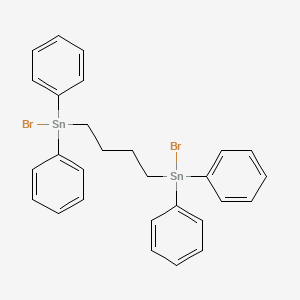
1,4-Bis(bromodiphenylstannyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(bromodiphenylstannyl)butane is an organotin compound that features two bromodiphenylstannyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromodiphenylstannyl)butane typically involves the reaction of 1,4-dibromobutane with diphenylstannane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction scheme is as follows:
1,4-dibromobutane+2Ph2SnH→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(bromodiphenylstannyl)butane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tin centers can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield stannylated amines, while oxidation reactions can produce tin oxides.
Applications De Recherche Scientifique
1,4-Bis(bromodiphenylstannyl)butane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in cross-coupling reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(bromodiphenylstannyl)butane involves its interaction with various molecular targets. The tin centers can coordinate with different ligands, facilitating various chemical transformations. The bromine atoms can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound with similar structural features but different chemical properties.
1,4-Bis(imidazole)butane: A ligand used in coordination chemistry with distinct reactivity compared to organotin compounds.
1,4-Bis(2-carboxyaldehydephenoxy)butane: A macrocyclic ligand with applications in the synthesis of metal complexes.
Uniqueness
1,4-Bis(bromodiphenylstannyl)butane is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties. This makes it valuable in the synthesis of organotin compounds and in applications requiring specific tin-mediated transformations.
Propriétés
Numéro CAS |
83815-91-2 |
|---|---|
Formule moléculaire |
C28H28Br2Sn2 |
Poids moléculaire |
761.7 g/mol |
Nom IUPAC |
bromo-[4-[bromo(diphenyl)stannyl]butyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.C4H8.2BrH.2Sn/c4*1-2-4-6-5-3-1;1-3-4-2;;;;/h4*1-5H;1-4H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
GLEMUSSVKBFBRL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)

![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
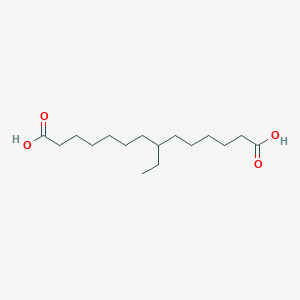
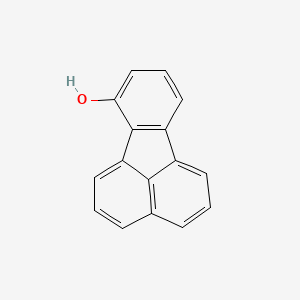

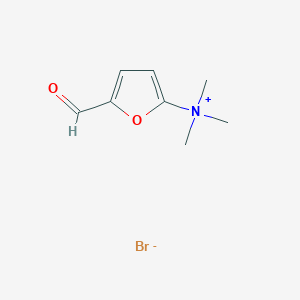
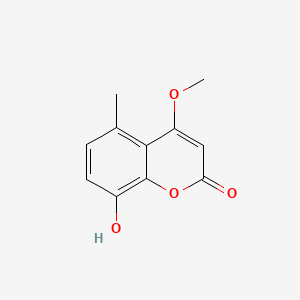
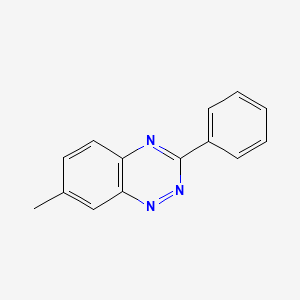
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
